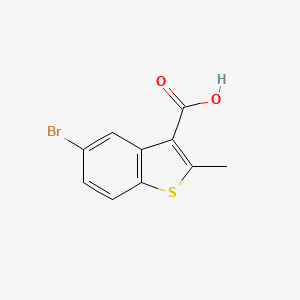
5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the bromination of 2-methylbenzothiophene followed by carboxylation. One common method includes the use of bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the 5-position of the benzothiophene ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Amino or thiol derivatives of benzothiophene.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzothiophene derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-Methylbenzothiophene: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical transformations.
5-Bromo-2-methylbenzothiazole: Contains a nitrogen atom in place of the sulfur atom, leading to different chemical and biological properties.
5-Bromo-2-methyl-1-benzothiophene: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity
Uniqueness
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the combination of the bromine atom and carboxylic acid group, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents .
特性
分子式 |
C10H7BrO2S |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChIキー |
KTWUGBLPNBWZBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


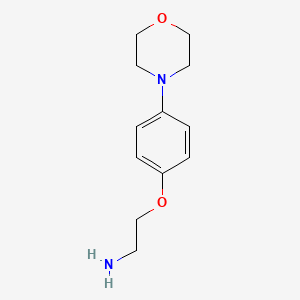
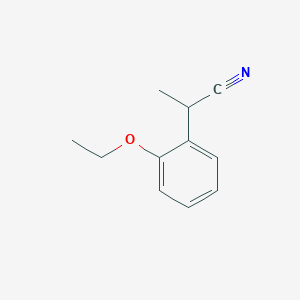
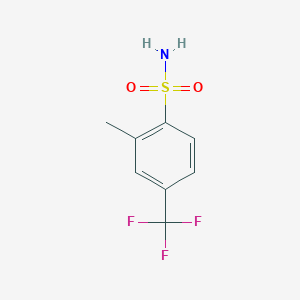
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
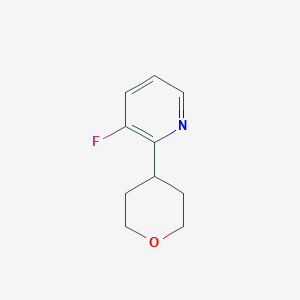
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
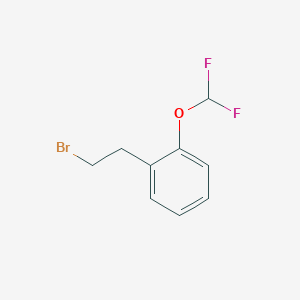

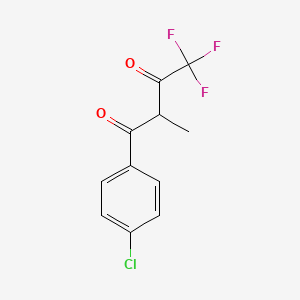
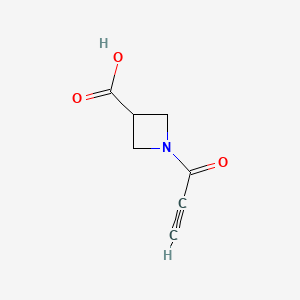
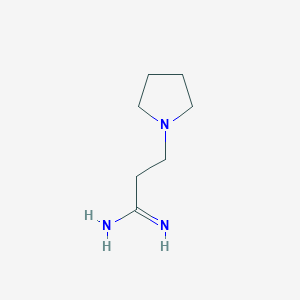
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
